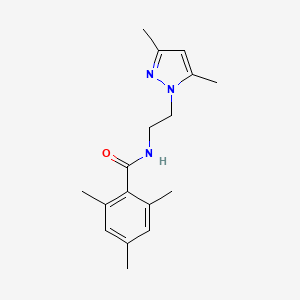
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Another example is the synthesis of hydrazine-coupled pyrazoles, which were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
科学的研究の応用
Novel Potential Antipsychotic Agents
Research has revealed that derivatives of 1,3-dimethyl-1H-pyrazol, closely related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide, have been identified as potential antipsychotic agents. These compounds, including 1,3-dimethyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol, exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a unique trait differing from clinically available antipsychotic drugs (Wise et al., 1987).
Cytotoxic Activity
Compounds structurally similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide have shown potent cytotoxic properties. For instance, derivatives of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, with a similar core structure, demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential utility in cancer therapy (Deady et al., 2003).
Catalytic Applications
Pyrazole derivatives have found application in catalysis. For instance, palladium(II) pyrazolin-4-ylidenes, which share structural similarities with N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide, have been used in aqueous Suzuki−Miyaura coupling. This demonstrates the utility of such compounds in complex chemical reactions, emphasizing their importance in synthetic chemistry (Han et al., 2007).
Anticonvulsant Activity
In the field of neurology, certain 3,5-dimethylpyrazole derivatives have been studied for their anticonvulsant activity. These compounds have shown efficacy in reducing seizure severity in animal models, indicating their potential use in treating epilepsy or related neurological disorders (Koçyiğit-Kaymakçıoğlu et al., 2011).
Corrosion Inhibition
Pyrazole derivatives have also been applied in the field of materials science, particularly as corrosion inhibitors. For instance, compounds like ethyl 5,5′-dimethyl-1′H-1,3′-bipyrazole-3 carboxylate demonstrated significant inhibitory effects on the corrosion of steel in hydrochloric acid solutions. This showcases the versatility of pyrazole-based compounds in industrial applications (Tebbji et al., 2005).
Luminescent Supramolecular Liquid Crystals
In the field of materials science, particularly in the development of liquid crystals, 4-aryl-1H-pyrazoles, closely related to the target compound, have shown potential. These compounds can form supramolecular liquid crystals with luminescent properties, which could be used in various applications like display technologies (Moyano et al., 2013).
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-8-12(2)16(13(3)9-11)17(21)18-6-7-20-15(5)10-14(4)19-20/h8-10H,6-7H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTSTVCWTDEMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4,6-trimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

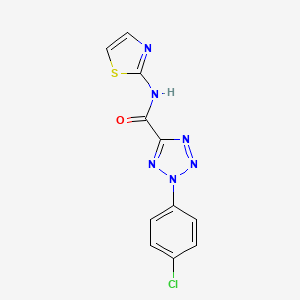
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)

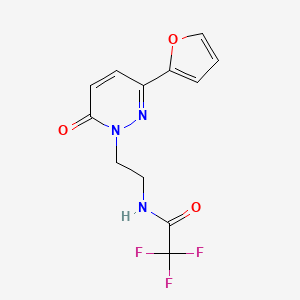
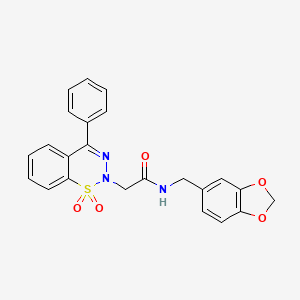
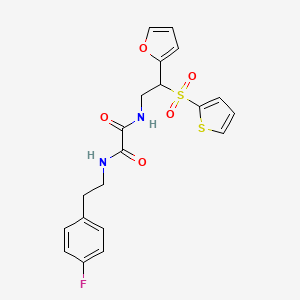
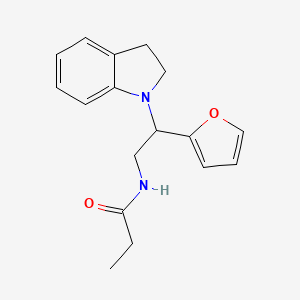
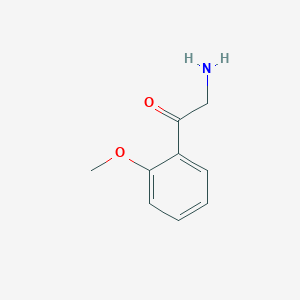
![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)
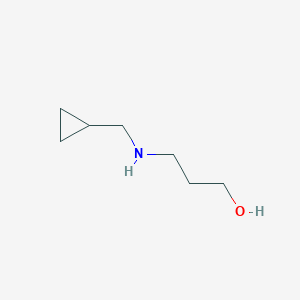
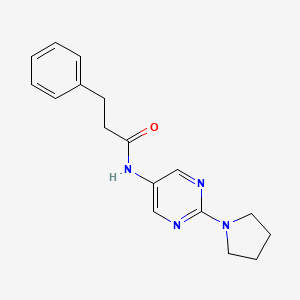
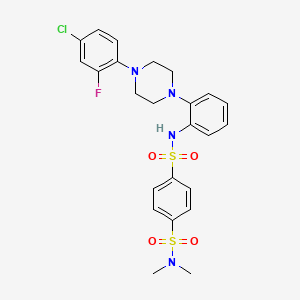
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)
![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)